molecular formula C19H32N2O5 B12754560 1'',2-Di-epi-perindopril, (1''R,2R)- CAS No. 145513-45-7

1'',2-Di-epi-perindopril, (1''R,2R)-

Cat. No.: B12754560
CAS No.: 145513-45-7
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-ARKGTOAJSA-N
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Description

1’‘,2-Di-epi-perindopril, (1’'R,2R)- is a stereoisomer of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is a derivative of perindopril, which is known for its role in cardiovascular therapy .

Preparation Methods

The synthesis of 1’‘,2-Di-epi-perindopril, (1’'R,2R)- involves several steps, including the formation of the indole ring and the subsequent introduction of the di-epi configuration. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1’‘,2-Di-epi-perindopril, (1’'R,2R)- undergoes various chemical reactions, including:

Scientific Research Applications

1’‘,2-Di-epi-perindopril, (1’'R,2R)- has several scientific research applications:

Mechanism of Action

1’‘,2-Di-epi-perindopril, (1’'R,2R)- exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Properties

CAS No.

145513-45-7

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2R,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16+/m0/s1

InChI Key

IPVQLZZIHOAWMC-ARKGTOAJSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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